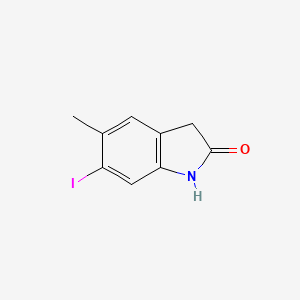

6-Iodo-5-methyl-2-oxindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8INO |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

6-iodo-5-methyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H8INO/c1-5-2-6-3-9(12)11-8(6)4-7(5)10/h2,4H,3H2,1H3,(H,11,12) |

InChI Key |

VAKPITLMBHNLMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1I)NC(=O)C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Iodo-5-methyl-2-oxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for the preparation of 6-Iodo-5-methyl-2-oxindole, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a four-step sequence commencing with the formation of 5-methyl-2-oxindole, followed by regioselective nitration, reduction of the nitro group, and a concluding Sandmeyer iodination. Detailed experimental protocols for each step are presented, along with a summary of quantitative data to facilitate reproducibility and application in a research and development setting.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the construction of the core 5-methyl-2-oxindole scaffold. This is followed by a series of functional group interconversions on the aromatic ring to introduce the iodo substituent at the 6-position. The overall transformation can be visualized as follows:

Caption: Synthetic route to this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1a | Amide Formation | p-Toluidine | 2-Chloro-N-(p-tolyl)acetamide | Chloroacetyl chloride, NaHCO₃, Dichloromethane | ~95% |

| 1b | Friedel-Crafts Cyclization | 2-Chloro-N-(p-tolyl)acetamide | 5-Methyl-2-oxindole | AlCl₃, Dichloromethane | ~80% |

| 2 | Nitration | 5-Methyl-2-oxindole | 6-Nitro-5-methyl-2-oxindole | Conc. HNO₃, Conc. H₂SO₄ | ~75% |

| 3 | Reduction | 6-Nitro-5-methyl-2-oxindole | 6-Amino-5-methyl-2-oxindole | SnCl₂·2H₂O, Ethanol | ~85% |

| 4 | Sandmeyer Iodination | 6-Amino-5-methyl-2-oxindole | This compound | NaNO₂, H₂SO₄, KI | ~70% |

Experimental Protocols

Step 1a: Synthesis of 2-Chloro-N-(p-tolyl)acetamide

This initial step involves the acylation of p-toluidine with chloroacetyl chloride to form the N-acylated intermediate.

Methodology:

-

In a flask equipped with a magnetic stirrer, dissolve p-toluidine (1 equivalent) in dichloromethane.

-

Add a saturated aqueous solution of sodium bicarbonate (2 equivalents).

-

Cool the biphasic mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Chloro-N-(p-tolyl)acetamide as a solid.

Step 1b: Synthesis of 5-Methyl-2-oxindole

The synthesized 2-Chloro-N-(p-tolyl)acetamide undergoes an intramolecular Friedel-Crafts reaction to form the oxindole ring system.[1]

Methodology:

-

Suspend anhydrous aluminum chloride (AlCl₃, 3 equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add 2-Chloro-N-(p-tolyl)acetamide (1 equivalent) portion-wise to the suspension, controlling the initial exotherm.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

-

Extract the product into dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 5-Methyl-2-oxindole.

Step 2: Synthesis of 6-Nitro-5-methyl-2-oxindole

The 5-methyl-2-oxindole is regioselectively nitrated at the 6-position using a mixture of nitric and sulfuric acids.[2]

Methodology:

-

In a flask cooled to 0 °C, add 5-Methyl-2-oxindole (1 equivalent) to concentrated sulfuric acid.

-

Stir the mixture until complete dissolution.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of 5-methyl-2-oxindole, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product to obtain 6-Nitro-5-methyl-2-oxindole.

Step 3: Synthesis of 6-Amino-5-methyl-2-oxindole

The nitro group of 6-Nitro-5-methyl-2-oxindole is reduced to an amino group using tin(II) chloride.[3][4]

Methodology:

-

Suspend 6-Nitro-5-methyl-2-oxindole (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Amino-5-methyl-2-oxindole.

Step 4: Synthesis of this compound

The final step is a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by iodide.[5]

Methodology:

-

Suspend 6-Amino-5-methyl-2-oxindole (1 equivalent) in a mixture of water and concentrated sulfuric acid.

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

-

In a separate flask, dissolve potassium iodide (KI, 3 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the complete synthesis of this compound.

Caption: Detailed workflow for the synthesis of this compound.

This guide provides a robust and detailed methodology for the synthesis of this compound. The presented protocols and data are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

6-Iodo-5-methyl-2-oxindole chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Iodo-5-methyl-2-oxindole is a substituted oxindole, a heterocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. The oxindole core, consisting of a fused benzene and pyrrolidone ring system, is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The presence of an iodine atom on the aromatic ring provides a versatile handle for further chemical modification through various cross-coupling reactions, making this compound a valuable building block for creating diverse chemical libraries.[1][3] This document provides a technical overview of its chemical properties, potential synthetic routes, and applications in research.

Core Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers. Key physical properties such as melting point and solubility have not been extensively reported in public literature.

| Property | Value | Source |

| CAS Number | 1823333-29-4 | [4][5] |

| Molecular Formula | C₉H₈INO | (Calculated) |

| Molecular Weight | 273.07 g/mol | [5] |

| Purity | ≥98% | [4] |

| Synonyms | 6-iodo-5-methyl-1,3-dihydroindol-2-one | [4] |

| Storage | 2-8°C | [4] |

Spectral Information

Detailed spectral analyses such as ¹H NMR, ¹³C NMR, and mass spectrometry data are typically provided by commercial suppliers upon request.[6] For reference, the spectral data for the closely related parent compound, 6-iodo-2-oxindole, is provided below.

Reference Spectral Data for 6-Iodo-2-oxindole (CAS 26631-14-5): [7]

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.42 (s, 1H), 7.29-7.27 (dd, J=8.0, 1.6 Hz, 1H), 7.11 (d, J=1.6 Hz, 1H), 7.02-7.00 (d, J=8.0 Hz, 1H)[7]

-

¹³C NMR (100 MHz, CDCl₃): δ 175.9, 145.3, 129.6, 126.4, 125.7, 117.4, 92.2, 35.4[7]

-

Mass Spec (ESI): m/z 260.1 (M+1)[7]

Experimental Protocols & Synthesis

Representative Synthesis of 6-Iodo-2-oxindole:

A potential synthesis involves a three-step process starting from 2-chloro-nitrobenzene:[7]

-

Iodination: Electrophilic iodination of a substituted 2-chloro-nitrobenzene.

-

Malonic Ester Condensation: Reaction of the resulting 2-chloro-5-iodonitrobenzene with a dialkyl malonate (e.g., dimethyl malonate).[7]

-

Reductive Cyclization: A final reduction of the nitro group, followed by spontaneous cyclization and decarboxylation to yield the oxindole core. This can be achieved using reagents like tin(II) chloride (SnCl₂).[7]

The workflow for this proposed synthesis is depicted below.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Applications

The chemical reactivity of this compound is dictated by several key functional groups, making it a versatile intermediate for synthesis.[8]

-

Aryl Iodide (C6): The iodine atom is the most prominent site for derivatization, readily participating in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[3][9] This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, and amino substituents to build molecular complexity.

-

Amide Nitrogen (N1): The N-H bond can be deprotonated and subsequently alkylated, acylated, or arylated to introduce substituents that can modulate the compound's biological activity and physical properties.[8]

-

Methylene Carbon (C3): The C3 position adjacent to the carbonyl group is nucleophilic and can be functionalized, often through condensation reactions with aldehydes or ketones.[8]

Caption: Key reactivity sites on the this compound scaffold.

The oxindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] For example, Sunitinib is an oxindole-containing multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[3] Derivatives of the oxindole core have demonstrated a vast range of biological activities, including:

-

Anticancer[2]

-

Antiviral and Anti-HIV[2]

-

Antimicrobial[10]

-

Anti-inflammatory[10]

-

Kinase inhibition (e.g., EGFR, VEGFR)[11]

Therefore, this compound serves as a key starting material for generating novel compounds for screening in various drug discovery programs.

Caption: Role in the drug discovery pipeline.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available in the public domain and should be requested directly from the supplier. As a general precaution for substituted iodo-aromatic and oxindole compounds, standard laboratory safety protocols should be strictly followed. This includes:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place as recommended (2-8°C).[4]

References

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 4. chiralen.com [chiralen.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 1823333-29-4|this compound|BLD Pharm [bldpharm.com]

- 7. US8975418B2 - Process for preparing 6-iodo-2-oxindole - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. soc.chim.it [soc.chim.it]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 11. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Biological Activity of 6-Iodo-5-methyl-2-oxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The oxindole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous natural products and synthetic pharmaceutical agents.[1][2] This technical guide focuses on 6-Iodo-5-methyl-2-oxindole, a specific derivative whose biological profile is not yet extensively characterized in publicly available literature. However, by examining the well-documented activities of structurally related oxindole compounds, we can infer its potential therapeutic applications and outline the established experimental protocols for its evaluation. This document serves as an in-depth resource for researchers seeking to investigate the biological significance of this compound, providing a foundation for future research and drug discovery efforts.

Core Biological Activities of the Oxindole Scaffold

Oxindole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The biological activity of these compounds is often modulated by the nature and position of substituents on the core oxindole ring. The presence of a methyl group at the 5-position and an iodine atom at the 6-position on the this compound structure suggests the potential for a range of biological effects.

Anticancer Activity

A substantial body of research highlights the potent anticancer properties of oxindole derivatives.[1][2] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and metastasis. The substitution pattern on the oxindole ring plays a crucial role in defining their anticancer efficacy and mechanism of action.

Antimicrobial Activity

Derivatives of the parent indole structure, to which oxindoles are closely related, have demonstrated significant antimicrobial properties. For instance, 5-methylindole has been shown to exhibit bactericidal activity against various Gram-positive and Gram-negative bacteria.[3] This suggests that this compound may also possess antibacterial or antifungal properties.

Enzyme Inhibition

The oxindole core is a common feature in many enzyme inhibitors. Notably, oxindole derivatives have been developed as potent inhibitors of various kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. Additionally, some oxindoles have shown inhibitory activity against other enzymes such as α-glucosidase.[2][4]

Quantitative Data on Structurally Related Oxindole Derivatives

| Compound Class | Specific Derivative (if specified) | Biological Activity | Cell Line/Target | IC50 Value |

| Spirooxindoles | 2,4-dichlorophenyl substituted | Antiproliferative | MDA-MB-231 (Breast Cancer) | 16.8 ± 0.37 µM |

| Spirooxindoles | 2,4-dichlorophenyl substituted | Antiproliferative | HepG2 (Liver Cancer) | 13.5 ± 0.92 µM |

| Fluoroalkyl-containing oxindoles | Compound 70 | Antitumor | MCF-7 (Breast Cancer) | 7.23 µM |

| 5-Fluoro-2-oxindole derivatives | Compound 3f | α-Glucosidase Inhibition | - | 35.83 ± 0.98 µM |

| Oxazolidinone-indole hybrid | Compound 4d (LMT 28) | IL-6 Signaling Blocker | HepG2 (Liver Cancer) | 5.9 µM |

Experimental Protocols

To facilitate the investigation of this compound, this section details standard experimental methodologies for assessing the key biological activities associated with the oxindole class of compounds.

Cell Viability Assay (MTT Assay)

This assay is a fundamental method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

Given that many oxindoles are kinase inhibitors, a general kinase inhibition assay can be performed to screen for this activity.

-

Assay Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

-

Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is inversely proportional to the kinase activity.

-

Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the percentage of kinase inhibition. Determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway by an oxindole derivative.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the anticancer activity of a novel oxindole compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The potential biological activities of this compound are inferred from the known properties of the broader class of oxindole derivatives and require experimental validation. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

The 2-Oxindole Scaffold: A Privileged Structure in Kinase Inhibition and Beyond

An In-depth Technical Guide on the Anticipated Core Mechanism of Action of 6-Iodo-5-methyl-2-oxindole

Audience: Researchers, scientists, and drug development professionals.

Introduction to the 2-Oxindole Core

The 2-oxindole ring system, a bicyclic aromatic structure, is a cornerstone in medicinal chemistry. Its rigid framework provides a versatile scaffold for the design of molecules that can interact with a variety of biological targets. Notably, substitutions at the C3, C5, and C6 positions of the oxindole ring have been extensively explored to modulate the pharmacological properties of these compounds, leading to the development of several approved drugs and numerous clinical candidates. The core structure's ability to engage in hydrogen bonding and hydrophobic interactions makes it an ideal starting point for the design of enzyme inhibitors.

Postulated Mechanism of Action: Kinase Inhibition

Based on the extensive literature on 2-oxindole derivatives, the primary anticipated mechanism of action for this compound is the inhibition of protein kinases. Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The 2-oxindole scaffold is a key component of several multi-kinase inhibitors. It typically functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. The substitutions on the oxindole ring are crucial for determining the selectivity and potency of the inhibitor for different kinases. The 5-methyl and 6-iodo substitutions on the target molecule likely contribute to its specific interactions within the kinase active site.

Key Kinase Families Targeted by 2-Oxindole Derivatives

Research on close analogs of this compound suggests potential inhibitory activity against several key kinase families implicated in cancer and other diseases:

-

Receptor Tyrosine Kinases (RTKs):

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2, is a common mechanism for 2-oxindole derivatives. This leads to the suppression of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Similar to VEGFRs, PDGFRs are involved in angiogenesis and tumor cell proliferation.

-

Epidermal Growth Factor Receptors (EGFRs): Many 2-oxindole-based compounds have demonstrated inhibitory activity against EGFR, a key driver in several cancers.

-

-

Non-Receptor Tyrosine Kinases:

-

Fms-like Tyrosine Kinase 3 (FLT3): This kinase is often mutated in acute myeloid leukemia (AML), and its inhibition is a key therapeutic strategy.

-

-

Serine/Threonine Kinases:

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis in cancer cells.

-

Quantitative Data on Related 2-Oxindole Derivatives

To provide a quantitative perspective, the following table summarizes the inhibitory activities (IC50 values) of representative 2-oxindole derivatives against various kinases. It is important to reiterate that these are not data for this compound but for structurally related compounds, which serve to illustrate the potential potency of this chemical class.

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |

| 3-Substituted 2-Oxindoles | VEGFR-2 | 10 - 100 | Sunitinib |

| PDGFRβ | 5 - 50 | Sunitinib | |

| c-Kit | 5 - 50 | Sunitinib | |

| FLT3 | 1 - 25 | Sunitinib | |

| EGFR | 50 - 500 | Erlotinib (related scaffold) | |

| CDK2 | 10 - 150 | N/A |

Signaling Pathway Modulation

The inhibition of the aforementioned kinases by 2-oxindole derivatives leads to the modulation of critical intracellular signaling pathways. A diagrammatic representation of the anticipated signaling pathway inhibition is provided below.

Caption: Anticipated signaling pathway inhibition by this compound.

Experimental Protocols for Assessing Mechanism of Action

To elucidate the precise mechanism of action of this compound, a series of in vitro and cell-based assays would be required. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

-

Reagents and Materials: Purified recombinant kinases, corresponding peptide substrates, ATP, 96-well plates, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT), radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega), and the test compound (this compound) dissolved in DMSO.

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, its specific substrate, and the kinase buffer. c. Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). d. Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radiometric method). e. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). f. Stop the reaction (e.g., by adding a stop solution or boiling). g. Quantify the kinase activity. For the radiometric assay, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For the ADP-Glo™ assay, luminescence is measured, which correlates with the amount of ADP produced.

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Reagents and Materials: Cancer cell lines (e.g., HUVEC for angiogenesis, cancer cell lines with known kinase dependencies like A549, MCF-7), complete cell culture medium, 96-well cell culture plates, test compound, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO). c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. e. Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for characterizing the mechanism of action of a novel small molecule inhibitor like this compound.

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Conclusion

While specific experimental data for this compound remains to be published, its structural features strongly suggest a mechanism of action centered on the inhibition of protein kinases. The 2-oxindole core is a well-validated pharmacophore for targeting the ATP-binding site of a range of kinases critical for cancer cell proliferation and survival. The methodologies and workflows described herein provide a comprehensive framework for the experimental validation of this hypothesis and the elucidation of the specific biological activity of this compound. Further research is warranted to fully characterize its therapeutic potential.

Technical Guide: Spectroscopic and Synthetic Overview of a 6-Iodo-2-Oxindole Derivative

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data for 6-Iodo-5-methyl-2-oxindole could not be located. The following guide provides detailed spectroscopic data and a synthetic protocol for the closely related and well-characterized compound, 6-Iodo-2-oxindole . This information is intended to serve as a valuable reference, as the synthetic and spectroscopic characteristics are expected to be analogous.

Spectroscopic Data for 6-Iodo-2-oxindole

The following tables summarize the key spectroscopic data for 6-Iodo-2-oxindole, providing a benchmark for the characterization of similar substituted oxindoles.

Table 1: ¹H NMR Data for 6-Iodo-2-oxindole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.42 | s | - | NH |

| 7.29-7.27 | dd | 8.0, 1.6 | Ar-H |

| 7.11 | d | 1.6 | Ar-H |

| 7.02-7.00 | d | 8.0 | Ar-H |

| 3.54 (inferred) | s | - | CH₂ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for 6-Iodo-2-oxindole

| Chemical Shift (δ) ppm | Assignment |

| 175.9 | C=O |

| 145.3 | Ar-C |

| 129.6 | Ar-CH |

| 126.4 | Ar-CH |

| 125.7 | Ar-C |

| 117.4 | Ar-CH |

| 92.2 | Ar-C-I |

| 35.4 | CH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Mass Spectrometry Data for 6-Iodo-2-oxindole

| Technique | Ionization Mode | m/z | Assignment |

| MS | ESI | 260.1 | [M+1]⁺ |

Experimental Protocols

The following protocols are adapted from established synthetic methods for 6-Iodo-2-oxindole and provide a likely pathway for the synthesis and analysis of this compound, likely starting from 2-chloro-5-iodo-4-methylnitrobenzene.

Synthesis of 6-Iodo-2-oxindole

This procedure involves a malonic ester synthesis followed by reductive cyclization.

Step 1: Diethyl (2-nitro-4-iodophenyl)malonate Synthesis

-

To a jacketed reactor, charge N,N-dimethylacetamide (DMAc) (120 mL) and sodium ethoxide (NaOEt) powder (12.1 g) at 20°C.

-

Add diethyl malonate (28.8 g) dropwise to the mixture while maintaining the internal temperature at approximately 10°C.

-

After the addition is complete, warm the mixture to 20°C and continue to stir for an additional 10 minutes.

-

Add 2-chloro-5-iodonitrobenzene (17 g) in one portion.

-

Heat the mixture to 78°C and stir for at least 2.5 hours, monitoring the reaction for completion.

-

Cool the resulting mixture to 20°C and quench with 2 N cold aqueous HCl solution (180 mL).

-

Separate the bottom yellow oil for use in the next step.

Step 2: Reductive Cyclization to 6-Iodo-2-oxindole

-

Transfer the crude diethyl (2-nitro-4-iodophenyl)malonate to a jacketed reactor containing ethanol (92 mL).

-

Add the first portion of SnCl₂·2H₂O (30 g) powder and heat the resulting mixture to 70°C.

-

Stir for 1 hour, then add the second portion of SnCl₂·2H₂O (30 g).

-

Continue stirring for at least 0.5 hours until process monitoring shows almost complete conversion.

-

Heat the mixture to 80°C and add 36% aqueous HCl solution (60 mL) over 30 minutes.

-

Stir for at least 2.5 hours, monitoring for complete conversion.

-

Add water (90 mL) to the mixture and cool to 20°C.

-

Collect the solid by filtration and wash with water (250 mL) to afford crude 6-iodo-2-oxindole.

Purification:

-

Purify the crude product by crystallization from acetic acid (HOAc) (560 mL).

-

Wash the crystallized solid with 3 N aqueous HCl solution (480 mL) to yield purified 6-iodo-2-oxindole.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source.

-

Samples are introduced after appropriate dilution.

Workflow Diagrams

The following diagrams illustrate the synthetic and analytical workflow for the preparation and characterization of a substituted 2-oxindole.

Caption: Synthetic workflow for 6-Iodo-2-oxindole.

Caption: Analytical workflow for spectroscopic characterization.

A Technical Guide to the Solubility of 6-Iodo-5-methyl-2-oxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Iodo-5-methyl-2-oxindole. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the general solubility properties of oxindole derivatives and outlines detailed experimental protocols for determining the solubility of this compound in various solvents.

Introduction to this compound and its expected Solubility

This compound is a substituted oxindole, a heterocyclic aromatic compound. The solubility of organic compounds is fundamentally governed by the principle of "like dissolves like".[1][2] The polarity of the solvent and the solute are key factors in this principle.[1] The structure of this compound, containing both a polar lactam group and a larger, more nonpolar substituted benzene ring, suggests that its solubility will be variable across different solvents.

Generally, oxindole and its derivatives are soluble in polar organic solvents and sparingly soluble in aqueous solutions.[3] For instance, the parent compound, oxindole, is soluble in ethanol, dimethyl sulfamide (DMSO), and dimethylformamide (DMF).[3] It is anticipated that this compound will exhibit similar solubility behavior. The presence of the iodo and methyl groups on the benzene ring may slightly increase its lipophilicity compared to the parent oxindole.

Solvent Selection for Solubility Screening

For initial solubility screening of this compound, a range of solvents with varying polarities should be considered. The following table provides a list of common laboratory solvents, categorized by their general polarity, that can be used for a preliminary assessment.

| Solvent Class | Examples | Expected Solubility of Oxindole Derivatives |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Generally good solubility is expected in these solvents.[3] They are often used to prepare stock solutions for biological assays. |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Sparingly soluble to insoluble in water.[3] Solubility in alcohols is expected to be moderate to good. For aqueous buffers, dissolving in a minimal amount of a polar organic solvent first is recommended.[3] |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM), Chloroform | Lower solubility is generally expected in nonpolar solvents, although some solubility may be observed in chlorinated solvents like DCM and chloroform. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate solubility can be anticipated, particularly in THF. |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through either kinetic or thermodynamic methods. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value and is crucial for later-stage development.[4][5][6]

This high-throughput method assesses the precipitation of a compound from a solution.[7][8]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[4][7]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.[5]

-

Incubation: Allow the plate to incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[7]

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).[4][5]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

This method determines the equilibrium solubility of a compound and is considered the gold standard.[4][6]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[4] It is crucial to ensure that the temperature remains constant.

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation or filtration through a low-binding filter (e.g., PVDF).[4][5]

-

Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is then determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of the compound in the sample.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance and using a calibration curve.[4]

-

-

Data Reporting: The thermodynamic solubility is reported in units such as mg/mL, µg/mL, or molarity (mol/L).

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A workflow for determining the solubility of a research compound.

Conclusion

References

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. enamine.net [enamine.net]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to 6-Iodo-5-methyl-2-oxindole Derivatives and Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Its derivatives have garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. This technical guide focuses on the synthesis, biological activity, and mechanistic aspects of 6-iodo-5-methyl-2-oxindole derivatives and their structurally related analogs. Due to the limited availability of specific data on this compound derivatives in publicly accessible literature, this guide will leverage data from closely related 5,6-disubstituted and halogenated 2-oxindole analogs to provide a comprehensive overview of their potential as therapeutic agents.

Synthesis of Substituted 2-Oxindole Derivatives

The synthesis of the 2-oxindole core and its derivatives can be achieved through various synthetic strategies. Common methods include the cyclization of α-haloacetanilides and intramolecular Heck reactions. For the specific synthesis of 5,6-disubstituted 2-oxindoles, multi-step sequences starting from appropriately substituted anilines are often employed.

A general synthetic approach to create substituted 2-oxindoles, such as analogs of the multi-kinase inhibitor Sunitinib, involves the Knoevenagel condensation of a substituted 2-oxindole with a pyrrole-carboxaldehyde derivative. The synthesis of Sunitinib itself, a prominent 2-oxindole derivative, has been extensively studied, with various routes developed to improve efficiency and yield[1][2][3]. For instance, a common route involves the reaction of 5-fluoro-2-oxindole with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-(diethylamino)ethyl)amide[1]. This modular synthesis allows for the introduction of various substituents on both the oxindole and pyrrole rings, enabling the exploration of structure-activity relationships.

Biological Activity and Kinase Inhibition

Substituted 2-oxindole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. Key kinase targets for this class of compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), and Bruton's Tyrosine Kinase (BTK).

Anticancer Activity

The primary therapeutic application of 2-oxindole derivatives is in oncology. Their anticancer effects are largely attributed to their ability to inhibit kinases involved in tumor angiogenesis, proliferation, and survival. Halogenated spirooxindoles, for example, have demonstrated potent anticancer activity by targeting key pathways like the p53-MDM2 interaction and inhibiting topoisomerases[4].

The following tables summarize the in vitro anticancer and kinase inhibitory activities of various 5- and/or 6-substituted 2-oxindole derivatives, serving as analogs for the this compound core.

Table 1: In Vitro Anticancer Activity of Substituted 2-Oxindole Analogs

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 6f | 5-Fluoro, 3-((N-phenylacetamido)methylene) | MDA-PATC53 (Pancreatic) | 1.73 | [5] |

| PL45 (Pancreatic) | 2.40 | [5] | ||

| 9f | 5-Fluoro, 3-((4-(benzyloxy)phenyl)methylene) | MDA-PATC53 (Pancreatic) | 2.85 | [5] |

| PL45 (Pancreatic) | 2.96 | [5] | ||

| 5g (spiro) | 5-Chloro | HepG2 (Liver) | 3.21 | [6] |

| MCF-7 (Breast) | 4.54 | [6] | ||

| HCT-116 (Colon) | 5.67 | [6] | ||

| Sunitinib | 5-Fluoro | Various | Varies | [7] |

Table 2: Kinase Inhibitory Activity of Substituted 2-Oxindole Analogs

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| 6f | PDGFRα | 7.41 | [5] |

| PDGFRβ | 6.18 | [5] | |

| VEGFR-2 | 7.49 | [5] | |

| 9f | PDGFRα | 9.9 | [5] |

| PDGFRβ | 6.62 | [5] | |

| VEGFR-2 | 22.21 | [5] | |

| Sunitinib | PDGFRα | 43.88 | [5] |

| PDGFRβ | 2.13 | [5] | |

| VEGFR-2 | 78.46 | [5] | |

| 5-methoxy-sunitinib | VEGFR-2 | 20 (Kd) | [8] |

Signaling Pathways

A key signaling pathway often targeted by 2-oxindole-based kinase inhibitors is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a common event in many types of cancer.

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

General Synthesis of 3-Substituted-2-Oxindoles (Knoevenagel Condensation)

This protocol is a general representation for the synthesis of 3-alkenyl-2-oxindoles, a common structural motif in kinase inhibitors.

Caption: General workflow for Knoevenagel condensation.

Procedure:

-

To a solution of the substituted 2-oxindole (1.0 eq) in ethanol, add the substituted pyrrole-3-carboxaldehyde (1.0 eq).

-

Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol to remove impurities.

-

Dry the product under vacuum.

-

If necessary, purify the product further by recrystallization or column chromatography.

In Vitro Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against a specific kinase. The exact conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., radiolabeled ATP, phosphospecific antibody)

-

96-well or 384-well plates

-

Plate reader or scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a microplate.

-

Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate or consumed ATP using the appropriate detection method.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion

While specific data on this compound derivatives remains to be fully elucidated in the public domain, the extensive research on structurally related 2-oxindole analogs provides a strong foundation for their potential as potent kinase inhibitors. The synthetic versatility of the 2-oxindole scaffold allows for the systematic exploration of substitutions at the 5- and 6-positions, which can significantly influence biological activity and selectivity. The data and protocols presented in this guide, derived from close analogs, offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully understand their structure-activity relationships and potential as novel anticancer agents.

References

- 1. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. CN101333215A - A kind of synthetic method of sunitinib base - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 6-Iodo-5-methyl-2-oxindole (CAS No. 1823333-29-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-5-methyl-2-oxindole, identified by the CAS number 1823333-29-4, is a halogenated derivative of the 5-methyl-2-oxindole scaffold. The oxindole core is a prominent structural motif in medicinal chemistry, recognized for its versatile biological activities. While specific research on this compound is limited in publicly accessible scientific literature, this guide provides a comprehensive overview based on the established chemistry and biological significance of the broader class of substituted oxindoles. This document aims to serve as a foundational resource, offering insights into its potential synthesis, likely biological relevance, and methodologies for future investigation.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented below. This data is crucial for its handling, formulation, and interpretation of biological assays.

| Property | Value | Reference |

| CAS Number | 1823333-29-4 | [1] |

| Molecular Formula | C₉H₈INO | Calculated |

| Molecular Weight | 273.07 g/mol | Calculated |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol (predicted) | General knowledge |

| Purity | Commercially available up to >98% |

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

The synthesis of this compound would likely commence from a suitably substituted aniline precursor, followed by cyclization to form the oxindole ring and subsequent iodination.

Caption: Plausible synthetic route to this compound.

General Experimental Protocol for Substituted Oxindole Synthesis

The following provides a generalized experimental protocol for the key steps in the hypothetical synthesis, based on common organic chemistry practices.

Step 1: Acetylation of the Starting Aniline

-

Dissolve the starting aniline in glacial acetic acid.

-

Add acetic anhydride dropwise at room temperature.

-

Heat the reaction mixture under reflux for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry to obtain the acetanilide.

Step 2: Halogenation

-

Dissolve the acetanilide in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add the halogenating agent (e.g., N-Iodosuccinimide for direct iodination, if regioselectivity allows) portion-wise at a controlled temperature.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Step 3: Cyclization to form the Oxindole Ring Several methods can be employed for the cyclization step, including the Gassman indole synthesis or palladium-catalyzed intramolecular cyclization. A general procedure for an acid-catalyzed cyclization is outlined below:

-

Treat the appropriate precursor with a strong acid (e.g., polyphosphoric acid or sulfuric acid).

-

Heat the mixture to promote cyclization.

-

Cool the reaction and carefully pour it onto ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Potential Biological Activity and Drug Development Context

The oxindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Substituted oxindoles are particularly well-known as kinase inhibitors .

Role as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The oxindole core can mimic the hydrogen bonding pattern of the ATP hinge-binding region of many kinases.

Caption: Potential mechanism of action as a kinase inhibitor.

The specific substitutions on the oxindole ring determine the selectivity and potency of the inhibitor for different kinases. The presence of a halogen atom, such as iodine at the 6-position, can influence the pharmacokinetic properties and binding interactions of the molecule. The methyl group at the 5-position can also contribute to the binding affinity and selectivity.

Potential Therapeutic Areas

Given the prevalence of oxindole-based kinase inhibitors in oncology, this compound could be investigated for its potential as an anticancer agent. Other therapeutic areas where oxindole derivatives have shown promise include:

-

Anti-inflammatory diseases

-

Neurodegenerative disorders

-

Viral infections

Future Research Directions

Due to the lack of specific data on this compound, several avenues of research are open for exploration.

References

In-Depth Technical Guide: 6-Iodo-5-methyl-2-oxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical biological relevance of the compound 6-Iodo-5-methyl-2-oxindole. The content is structured to support research and development activities by providing key data, representative experimental methodologies, and conceptual diagrams.

Core Compound Data

This compound is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry. The oxindole core is found in numerous natural products and serves as a foundational structure for a wide array of pharmacologically active compounds.[1][2][3] The introduction of iodine and methyl groups at the 6- and 5-positions, respectively, modifies the electronic and steric properties of the molecule, potentially influencing its biological activity and metabolic profile.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 273.07 g/mol | [4] |

| Molecular Formula | C₉H₈INO | [5] |

| CAS Number | 1823333-29-4 | [4] |

| Canonical SMILES | CC1=C(C=C2C(=C1)NC(=O)C2)I | N/A |

| Purity (Typical) | ≥95% | [4] |

| Storage | 2-8°C | [5] |

Biological Activity and Therapeutic Potential (Inferred)

While specific biological data for this compound is not extensively published, the broader class of oxindole derivatives exhibits a vast range of biological activities.[1][2] These compounds are frequently investigated for their potential as:

-

Anticancer Agents: Many oxindole derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as FGFR1 and c-Kit, which are crucial regulators of cancer cell proliferation, invasion, and angiogenesis.[6] They can induce cell cycle arrest and apoptosis.[6][7]

-

Antimicrobial and Antifungal Agents: The oxindole scaffold has been incorporated into molecules showing significant activity against various bacterial and fungal strains.[8]

-

Antitubercular Agents: Several novel oxindole derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[9][10]

-

Antiviral Agents: Certain oxindoles have been identified as inhibitors of viral replication, including activity against HIV-1 by targeting Tat-mediated transcription.[11]

The presence of an iodine atom can enhance binding to target proteins through halogen bonding and may influence the compound's pharmacokinetic properties.

Signaling Pathway Context

Oxindole derivatives are well-known for their role as kinase inhibitors. A significant number of these compounds target the ATP-binding site of receptor tyrosine kinases (RTKs), disrupting the downstream signaling cascades that promote cell growth and survival. The diagram below illustrates a generalized RTK signaling pathway, a common target for this class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chiralen.com [chiralen.com]

- 6. Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Landscape of 6-Iodo-5-methyl-2-oxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and structural characteristics of 6-Iodo-5-methyl-2-oxindole, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines a detailed, robust methodology for its synthesis and crystallization, based on established protocols for analogous compounds. Furthermore, it presents a hypothetical crystallographic dataset derived from closely related structures to offer valuable insights for researchers. The guide also explores the potential biological relevance of this compound by illustrating a key signaling pathway in which oxindole derivatives are known to play a significant role.

Hypothetical Crystallographic Data

Due to the absence of a published crystal structure for this compound, the following table presents a set of plausible crystallographic parameters. These values are extrapolated from the known crystal structures of substituted oxindole derivatives and serve as a predictive guide for experimental determination.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.81 |

Experimental Protocols

The following protocols describe a feasible pathway for the synthesis and subsequent crystallization of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

This synthesis is a modification of the procedure described for the preparation of 6-iodo-2-oxindole.

Materials:

-

5-Methyl-2-oxindole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 5-methyl-2-oxindole (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq).

-

Add trifluoroacetic acid (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Crystallization Protocol

This protocol is designed to yield single crystals of this compound suitable for X-ray diffraction analysis.

Materials:

-

Purified this compound

-

Ethanol

-

Water

-

Small, clean vial

Procedure:

-

Dissolve the purified this compound in a minimal amount of hot ethanol in a clean vial.

-

Slowly add deionized water dropwise to the hot solution until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent.

-

Allow the vial to stand undisturbed at room temperature.

-

Crystals are expected to form over a period of several days to a week.

Biological Context: Oxindoles as Kinase Inhibitors

Oxindole derivatives are a well-established class of compounds with significant activity as kinase inhibitors. Many have been investigated and developed as therapeutic agents, particularly in the field of oncology. They typically function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

Below is a diagram illustrating the general mechanism of action for an oxindole-based kinase inhibitor targeting a receptor tyrosine kinase.

Caption: General signaling pathway of a Receptor Tyrosine Kinase and its inhibition by an oxindole derivative.

This guide serves as a foundational resource for researchers interested in the synthesis, structural analysis, and biological evaluation of this compound. The provided protocols and hypothetical data offer a starting point for further experimental investigation into this and related compounds.

Methodological & Application

Application Notes and Protocols: 6-Iodo-5-methyl-2-oxindole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 6-Iodo-5-methyl-2-oxindole, a versatile building block in the synthesis of complex organic molecules, particularly kinase inhibitors. The presence of the iodo group on the oxindole scaffold allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C-6 position. This document outlines representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions and discusses the relevance of the resulting compounds in targeting key signaling pathways in cancer.

Introduction to this compound

The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved drugs.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including potent inhibition of protein kinases, which are crucial regulators of cellular processes.[2][3] The strategic placement of an iodine atom at the C-6 position of the 5-methyl-2-oxindole core provides a reactive handle for the construction of carbon-carbon and carbon-nitrogen bonds through well-established cross-coupling methodologies.[4][5][6] This allows for the systematic exploration of the chemical space around the oxindole scaffold to develop novel therapeutic agents.

Key Applications in Cross-Coupling Reactions

The iodo substituent of this compound makes it an excellent substrate for several palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-5-methyl-2-oxindoles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids or esters.[7][8] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in kinase inhibitors.

Representative Reaction Data:

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 8 | 75-85 |

Note: The data presented in this table is representative of typical Suzuki-Miyaura reactions with aryl iodides and may not reflect the exact outcomes for this compound.

Sonogashira Coupling: Synthesis of 6-Alkynyl-5-methyl-2-oxindoles

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to compounds with a rigid alkynyl linker.[9][10] This structural element is often explored in drug design to probe binding pockets of target proteins.

Representative Reaction Data:

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 80-90 |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (1) | CuI (2) | DiPEA | DMF | 80 | 12 | 75-85 |

| 3 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Acetonitrile | 70 | 8 | 70-80 |

Note: The data presented in this table is representative of typical Sonogashira reactions with aryl iodides and may not reflect the exact outcomes for this compound.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-methyl-2-oxindoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the C-6 position of the oxindole core.[4] This is particularly valuable for synthesizing compounds that can form key hydrogen bond interactions with kinase targets.

Representative Reaction Data:

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 70-85 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 12 | 75-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 65-80 |

Note: The data presented in this table is representative of typical Buchwald-Hartwig amination reactions with aryl iodides and may not reflect the exact outcomes for this compound.

Experimental Protocols

The following are representative experimental protocols for the cross-coupling reactions of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add degassed toluene and degassed water in a 4:1 ratio (v/v) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenyl-5-methyl-2-oxindole.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous THF and triethylamine via syringe.

-

Add phenylacetylene (1.5 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to 65 °C and stir for 6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield 6-(phenylethynyl)-5-methyl-2-oxindole.

Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a glovebox or a flame-dried Schlenk tube, add this compound (1.0 eq), cesium carbonate (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill with nitrogen or argon.

-

Add anhydrous toluene, followed by aniline (1.2 eq) via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C with stirring for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain 6-anilino-5-methyl-2-oxindole.

Relevance to Kinase Inhibitor Drug Development

Many small molecule kinase inhibitors share a common structural architecture, often featuring a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The oxindole scaffold is a well-validated core for this purpose. The derivatives synthesized from this compound are designed to target the ATP-binding sites of various protein kinases implicated in cancer, such as VEGFR-2, PDGFR, and c-Kit.[3][4][11] The functional groups introduced at the C-6 position can be tailored to interact with specific residues in the kinase domain, thereby enhancing potency and selectivity.

Signaling Pathways Targeted by Oxindole-Based Kinase Inhibitors

The following diagrams illustrate simplified signaling pathways that are often dysregulated in cancer and are the targets of oxindole-based inhibitors.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Caption: Simplified PDGFR signaling pathway and its inhibition.

Caption: Simplified c-Kit signaling pathway and its inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of substituted oxindole derivatives. The protocols outlined herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions provide a foundation for the generation of compound libraries for drug discovery programs, particularly those targeting protein kinases. The ability to readily diversify the C-6 position of the oxindole scaffold allows for the fine-tuning of pharmacological properties to develop potent and selective inhibitors of key signaling pathways implicated in disease.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]

- 4. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]